An In-depth Technical Guide to the Chemical Properties of 2-(5-Methyl-2-nitrophenyl)acetic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(5-Methyl-2-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-(5-Methyl-2-nitrophenyl)acetic acid, a compound of interest in pharmaceutical and organic synthesis. This document consolidates available data on its physicochemical characteristics, and outlines a putative synthesis protocol based on related chemistries.
Core Chemical Properties
2-(5-Methyl-2-nitrophenyl)acetic acid, with the CAS Number 37777-81-4, is a substituted phenylacetic acid derivative. Its core structure consists of a phenyl ring functionalized with a methyl group, a nitro group, and an acetic acid moiety.
| Property | Value | Source |
| CAS Number | 37777-81-4 | [1][2][3] |
| Molecular Formula | C₉H₉NO₄ | [1][2] |
| Molecular Weight | 195.17 g/mol | [1][2] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Water: 0.82 g/L at 25°C | [4] |
| Storage | Room temperature, dry, sealed container | [2] |
Experimental Protocols
Detailed, experimentally validated protocols for the synthesis and purification of 2-(5-Methyl-2-nitrophenyl)acetic acid are not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from established methods for structurally similar compounds, such as the nitration of substituted phenylacetic acids.
Putative Synthesis of 2-(5-Methyl-2-nitrophenyl)acetic Acid
A potential synthetic pathway involves the nitration of 2-(p-tolyl)acetic acid (also known as 4-methylphenylacetic acid). This proposed method is based on the known synthesis of 2-methyl-3-nitrophenylacetic acid from 2-methylphenylacetic acid[5].
Reaction Scheme:
Caption: Proposed synthesis of 2-(5-Methyl-2-nitrophenyl)acetic acid.
Methodology:
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Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a solution of 2-(p-tolyl)acetic acid in a suitable solvent (e.g., dichloromethane) to 0°C in an ice bath.
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Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the solution while maintaining the temperature between 0 and 5°C. The molar ratio of reactants would need to be optimized, but a starting point could be guided by similar reactions[5].
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture over crushed ice and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Purification by Recrystallization
For the purification of the final product, recrystallization is a standard and effective method.
Methodology:
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Solvent Selection: Dissolve the crude solid in a minimal amount of a suitable hot solvent or solvent mixture. Potential solvents include ethanol, ethyl acetate, or toluene, possibly with the addition of a co-solvent like hexane or water to induce crystallization upon cooling.
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Dissolution: Heat the solvent and add it portion-wise to the crude product until it is fully dissolved.
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Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
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Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote the formation of crystals.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectral Data (Predicted)
Experimental spectral data (NMR, IR, and Mass Spectrometry) for 2-(5-Methyl-2-nitrophenyl)acetic acid are not currently available in public databases. However, predicted mass spectrometry data can provide some insight into its expected fragmentation pattern.
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 196.06044 |
| [M+Na]⁺ | 218.04238 |
| [M-H]⁻ | 194.04588 |
| [M+NH₄]⁺ | 213.08698 |
| [M+K]⁺ | 234.01632 |
| [M+H-H₂O]⁺ | 178.05042 |
| [M+HCOO]⁻ | 240.05136 |
| [M+CH₃COO]⁻ | 254.06701 |
Data sourced from computational predictions.
Expected Fragmentation:
In mass spectrometry, carboxylic acids often exhibit characteristic fragmentation patterns. For 2-(5-Methyl-2-nitrophenyl)acetic acid, one would anticipate the following fragmentation pathways under electron ionization:
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Loss of the carboxylic acid group (-COOH): A peak corresponding to the loss of 45 Da.
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Loss of the nitro group (-NO₂): A peak corresponding to the loss of 46 Da.
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Alpha-cleavage: Cleavage of the bond between the carboxylic acid group and the methylene bridge.
Caption: Predicted mass spectral fragmentation pathways.
Conclusion
This technical guide provides a summary of the currently available chemical information for 2-(5-Methyl-2-nitrophenyl)acetic acid. While fundamental properties such as molecular formula and weight are established, a notable gap exists in the experimental data for its physicochemical properties like melting and boiling points, as well as comprehensive solubility profiles. Furthermore, the absence of published experimental protocols for its synthesis and purification, and the lack of empirical spectral data, highlight areas for future research. The proposed synthesis and purification methods, based on established chemical principles, offer a starting point for researchers working with this compound. Further experimental validation is necessary to confirm these predictions and to fully characterize this molecule for its potential applications in drug development and organic synthesis.
References
- 1. 2-(5-methyl-2-nitrophenyl)acetic acid price & availability - MOLBASE [molbase.com]
- 2. 2-(5-Methyl-2-nitrophenyl)acetic Acid [myskinrecipes.com]
- 3. 2-(5-METHYL-2-NITROPHENYL)ACETIC ACID 5G - A432558-5G [dabos.com]
- 4. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
